N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with cyclohexanecarboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring.
Scientific Research Applications
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the fluorophenyl group but differs in the presence of a sulfonamide group instead of the oxadiazole ring.
N-(3-fluorophenyl)cyclohexanecarboxamide: This compound is similar but lacks the oxadiazole ring, which may result in different chemical and biological properties.
Uniqueness
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its unique applications in various fields.
Properties
CAS No. |
1172946-57-4 |
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Molecular Formula |
C15H16FN3O2 |
Molecular Weight |
289.30 g/mol |
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H16FN3O2/c16-12-8-4-7-11(9-12)14-18-19-15(21-14)17-13(20)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,17,19,20) |
InChI Key |
VGLQNUKLPHHAME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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